molecular formula C10H12N2S B2552776 [1-(1,3-Benzothiazol-2-yl)ethyl](methyl)amine CAS No. 852940-59-1

[1-(1,3-Benzothiazol-2-yl)ethyl](methyl)amine

Cat. No.: B2552776
CAS No.: 852940-59-1
M. Wt: 192.28
InChI Key: DHWUMSIEDZZPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(1,3-Benzothiazol-2-yl)ethyl](methyl)amine is a useful research compound. Its molecular formula is C10H12N2S and its molecular weight is 192.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications of "1-(1,3-Benzothiazol-2-yl)ethylamine"

The chemical compound "1-(1,3-Benzothiazol-2-yl)ethylamine" is closely related to the benzothiazole family, which has been extensively studied for its wide-ranging applications in scientific research. Below are detailed insights into the applications of benzothiazole derivatives, excluding specific details on drug use, dosage, and side effects, in line with your requirements.

Chemistry and Properties of Benzothiazole Derivatives

Benzothiazole and its derivatives are pivotal in the field of chemistry due to their versatile properties and applications. They have been explored for their spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity. The synthesis and properties of these compounds, including their complex compounds, highlight their potential in developing new materials and pharmaceuticals (Boča, Jameson, & Linert, 2011).

Therapeutic Potential and Pharmacological Activities

Benzothiazole derivatives showcase a broad spectrum of biological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, antitumor, anti-inflammatory, anthelmitic, and anticancer properties. This makes them a rapidly developing and interesting compound in medicinal chemistry, with their unique structure being integral to many natural and synthetic bioactive molecules (Bhat & Belagali, 2020).

Anticancer and Antimicrobial Applications

The benzothiazole scaffold is known for its anticancer and antimicrobial activities. Structural modifications of this scaffold have led to the development of new benzothiazoles and their conjugate systems as potential chemotherapeutics. These modifications aim at enhancing the biological activity and minimizing toxicity, thereby facilitating the development of new drugs and materials for cancer therapy and beyond (Ahmed et al., 2012).

Future Directions

The future directions in the research of benzothiazole derivatives could involve exploring their diverse biological activities and developing new synthesis methods . Additionally, their potential applications in the treatment of various diseases could be further investigated .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been extensively studied for their diverse biological activities . They have shown promising results against various bacterial strains , suggesting that they might target bacterial proteins or enzymes.

Mode of Action

It is known that benzothiazole derivatives interact with their targets, leading to changes that inhibit the growth of bacteria . The specific interactions and changes caused by 1-(1,3-Benzothiazol-2-yl)ethylamine remain to be elucidated.

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that they may affect pathways related to the survival and proliferation of Mycobacterium tuberculosis.

Pharmacokinetics

A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile . The impact of these properties on the bioavailability of 1-(1,3-Benzothiazol-2-yl)ethylamine is yet to be determined.

Result of Action

Benzothiazole derivatives have shown inhibitory effects against various bacterial strains , suggesting that 1-(1,3-Benzothiazol-2-yl)ethylamine may have similar effects.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-7(11-2)10-12-8-5-3-4-6-9(8)13-10/h3-7,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWUMSIEDZZPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.